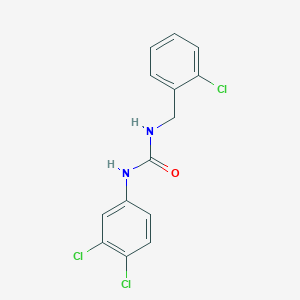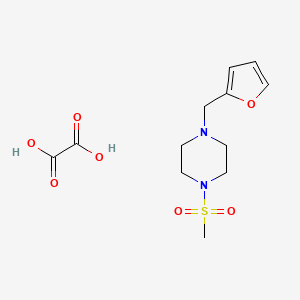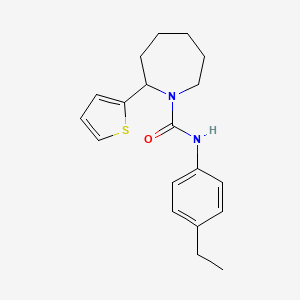
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea, commonly known as CDU, is a chemical compound that has been extensively researched for its various applications in the field of science. CDU is a urea derivative that has been synthesized and studied for its potential as an insecticide, herbicide, and fungicide.
科学的研究の応用
CDU has been extensively researched for its potential as an insecticide, herbicide, and fungicide. It has been shown to be effective against a wide range of pests and has been used in agricultural settings to control crop damage caused by insects and fungi. CDU has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of CDU involves the inhibition of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. CDU binds to the active site of AChE and prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine leads to overstimulation of the nervous system, ultimately leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
CDU has been shown to have a variety of biochemical and physiological effects, including inhibition of AChE activity, disruption of the nervous system, and induction of oxidative stress. CDU has also been shown to have potential neuroprotective effects and has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
CDU has several advantages for use in lab experiments, including its well-established synthesis method, its effectiveness against a wide range of pests, and its potential as a therapeutic agent for various diseases. However, CDU also has some limitations, including its toxicity to non-target organisms and its potential for environmental contamination.
将来の方向性
There are several future directions for research on CDU, including its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides to increase efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of CDU.
In conclusion, CDU is a urea derivative that has been extensively researched for its potential as an insecticide, herbicide, and fungicide, as well as its potential as a therapeutic agent for various diseases. Its synthesis method is well-established, and it has been shown to be effective against a wide range of pests. However, CDU also has some limitations, including its toxicity to non-target organisms and potential for environmental contamination. Future research on CDU should focus on its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides.
合成法
The synthesis of CDU involves the reaction of 2-chlorobenzyl isocyanate with 3,4-dichloroaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CDU. This synthesis method has been well-established and has been used in various scientific studies.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-10-5-6-12(16)13(17)7-10/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKGTMLUKQHJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)
![2-{[(4,6-diphenyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5127755.png)
![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)
![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)